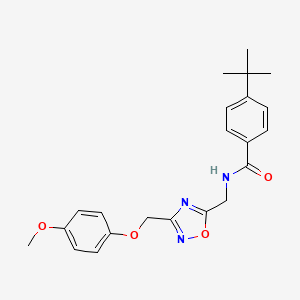

4-(tert-butyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a benzamide moiety at position 4. The benzamide is further modified with a tert-butyl group at the para position, enhancing steric bulk and lipophilicity.

Properties

IUPAC Name |

4-tert-butyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-22(2,3)16-7-5-15(6-8-16)21(26)23-13-20-24-19(25-29-20)14-28-18-11-9-17(27-4)10-12-18/h5-12H,13-14H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIXJENHTZEMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(tert-butyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a derivative of oxadiazole, a class known for diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The oxadiazole ring is formed through cyclization reactions followed by the introduction of tert-butyl and methoxyphenoxy groups. Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

These results indicate that the compound exhibits moderate to high cytotoxicity against lung cancer cells, suggesting its potential as a lead compound in cancer therapy.

Antioxidant Activity

In addition to anticancer properties, the synthesized oxadiazole derivatives have been evaluated for their antioxidant activity. The antioxidant capacity is crucial in preventing oxidative stress-related diseases.

The antioxidant activity of these compounds supports their potential role in mitigating oxidative damage in biological systems.

The biological activity of This compound is likely mediated through multiple mechanisms:

- Targeting Cell Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest a role in modulating ROS levels within cells.

- Molecular Docking Studies : Preliminary docking studies indicate potential binding affinities with key proteins involved in cancer progression.

Case Studies

A notable case study involved the evaluation of similar oxadiazole derivatives in preclinical models. These studies demonstrated significant tumor reduction in xenograft models treated with these compounds, highlighting their therapeutic potential.

Study Overview

- Objective : Assess the anticancer efficacy of oxadiazole derivatives.

- Methodology : In vivo studies using A549 xenograft models.

- Findings : Significant tumor volume reduction was observed in treated groups compared to controls.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Core Variations

- Triazine Derivatives: Compounds 51–55 () replace the oxadiazole with a 1,2,4-triazin-3-yl group.

- Pyrazole Derivatives : Compound 72 () features a pyrazole ring instead of oxadiazole. The pyrazole’s hydrogen-bonding capability may enhance solubility but reduce metabolic stability compared to oxadiazole .

- Thiadiazole Derivatives : The compound in (CAS 931723-31-8) uses a 1,2,4-thiadiazole core. The sulfur atom introduces polarizability, which could influence binding affinity in enzymatic targets .

Substituent Variations

- Halogenated Substituents: Compound 51 () has a 3-fluorophenyl group, which may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the methoxyphenoxy group in the target compound .

- Benzothiazole Carboxamide : ’s compound (1226457-32-4) replaces benzamide with benzothiazole-carboxamide, altering π-π stacking interactions and steric profiles .

Key Physicochemical Parameters

The tert-butyl group in the target compound increases lipophilicity (logP ~3.8) compared to polar nitrofuran derivatives (logP ~1.9), favoring passive diffusion across biological membranes .

Q & A

Q. What are the key synthetic pathways for synthesizing 4-(tert-butyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and what safety precautions are required?

- Methodological Answer : A multi-step synthesis is typically employed, involving:

Formation of the oxadiazole core : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., p-methoxyphenoxyacetyl chloride) under anhydrous conditions .

N-Alkylation : Reaction of the oxadiazole intermediate with tert-butyl-substituted benzamide derivatives using coupling agents like DCC/DMAP .

Safety Precautions :

- Use of hazardous reagents (e.g., chlorinated solvents, acyl chlorides) requires fume hoods and PPE .

- Monitor exothermic reactions (e.g., acylation steps) to prevent thermal runaway .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR (1H/13C): Confirm regiochemistry of the oxadiazole ring and substitution patterns .

- LC-MS : Detect impurities (<0.5%) and verify molecular ion peaks .

- IR Spectroscopy : Validate functional groups (e.g., C=O stretch in benzamide at ~1680 cm⁻¹) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- Use DFT calculations to predict hydrolytic susceptibility of the oxadiazole ring and tert-butyl group .

- Contradiction Resolution :

- Compare experimental degradation profiles with computational predictions to identify dominant degradation pathways .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial PPTases) based on structural analogs .

- Biochemical Assays :

- Measure IC₅₀ values against target enzymes (e.g., fluorescence-based assays for enzyme inhibition) .

- Validate binding via SPR (surface plasmon resonance) to determine kinetic parameters (KD, kon/koff) .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodological Answer :

- SAR Workflow :

Derivative Synthesis : Modify substituents (e.g., tert-butyl → isopropyl; methoxyphenoxy → halogenated analogs) .

In Silico Screening : Perform virtual screening with QSAR models to prioritize derivatives with predicted bioactivity .

Experimental Validation : Test top candidates in bioassays (e.g., antimicrobial activity against Gram-positive/-negative strains) .

- Data Analysis : Use PCA (principal component analysis) to correlate structural features with activity trends .

Specialized Research Scenarios

Q. What experimental designs are recommended for studying the compound’s photodegradation in environmental matrices?

- Methodological Answer :

- Photolysis Setup :

- Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvent mixtures .

- Analyze degradation products via HRMS (high-resolution mass spectrometry) and compare with DFT-predicted pathways .

- Environmental Simulation : Use OECD Guideline 316 to assess photolytic half-life in water/sediment systems .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Optimization :

- Replace batch reactions with flow chemistry for exothermic steps (e.g., acylation) .

- Optimize solvent systems (e.g., switch from DCM to MeCN/water biphasic mixtures) to improve isolation .

- Quality Control : Implement PAT (process analytical technology) tools like inline FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.